molecular formula C16H18N4O2 B1191260 N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)butanamide

N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)butanamide

Cat. No. B1191260
M. Wt: 298.34g/mol
InChI Key: MTTDOVPMVNGWCP-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[oxo-(2-pyrrolylidenemethylhydrazo)methyl]phenyl]butanamide is an amidobenzoic acid.

Scientific Research Applications

  • Antiviral Activity : N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)butanamide derivatives have been synthesized and showed promising antiviral activity against the H5N1 virus. The compounds were tested on MDCK cells, with some exhibiting significant effectiveness compared to others (Flefel et al., 2014).

  • Tyrosinase and Melanin Inhibition : Variants of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized and tested for their inhibitory effects on Mushroom tyrosinase, demonstrating significant biological activity. One derivative showed high potential as a depigmentation drug with minimal side effects (Raza et al., 2019).

  • Antimicrobial Activity : Certain derivatives of N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)butanamide displayed notable antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

  • Antifungal Activity : The antifungal properties of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were assessed, showing effectiveness against several fungi strains. Structural features, such as the presence of electron-withdrawing groups, influenced the compounds' activity (Lee et al., 1999).

  • Structural and Docking Studies : Some derivatives have been synthesized and their structures confirmed through various analytical methods. In silico docking studies demonstrated their potential in influencing various kinase activities, suggesting therapeutic applications (Hotsulia, 2019).

  • Crystal Structure Analysis : Studies on the crystal structure of certain butanamide derivatives provided insights into the molecular conformation, hydrogen bonding patterns, and stability of crystal packing, crucial for understanding the compound's properties and potential applications (Jotani et al., 2009).

  • Anticonvulsant Activity : A focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives was synthesized and evaluated for anticonvulsant activity. Certain compounds exhibited broad spectra of activity across preclinical seizure models, indicating potential as antiepileptic drugs (Kamiński et al., 2016).

properties

Product Name

N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)butanamide

Molecular Formula

C16H18N4O2

Molecular Weight

298.34g/mol

IUPAC Name

4-(butanoylamino)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H18N4O2/c1-2-4-15(21)19-13-8-6-12(7-9-13)16(22)20-18-11-14-5-3-10-17-14/h3,5-11,17H,2,4H2,1H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

MTTDOVPMVNGWCP-WOJGMQOQSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CN2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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